![molecular formula C13H12N2S B113238 2-Amino-4-(2,4-dimethylphenyl)-3-thiophenecarbonitrile CAS No. 901207-93-0](/img/structure/B113238.png)
2-Amino-4-(2,4-dimethylphenyl)-3-thiophenecarbonitrile
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Overview
Description
“2-Amino-4-(2,4-dimethylphenyl)-3-thiophenecarbonitrile” is a chemical compound that belongs to the class of organic compounds known as amines . Amines are organic compounds that contain nitrogen as the key atom .
Molecular Structure Analysis
The molecular structure of “2-Amino-4-(2,4-dimethylphenyl)-3-thiophenecarbonitrile” is likely to be consistent with the structures determined by techniques such as X-ray diffraction (XRD) and Density Functional Theory (DFT) calculations .Chemical Reactions Analysis
Amines, such as “2-Amino-4-(2,4-dimethylphenyl)-3-thiophenecarbonitrile”, can act as nucleophiles, attacking electrophilic carbon atoms . They can also be deprotonated quite easily because the conjugated base is stabilized by resonance .Scientific Research Applications
Cancer Treatment
The compound has been used in the synthesis of pyrazolo derivatives, which have shown promising results as novel CDK2 inhibitors . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
β-Glucuronidase Inhibition
2-Aminopyrimidine derivatives, synthesized using 2-Amino-4-(2,4-dimethylphenyl)-3-thiophenecarbonitrile, have been evaluated as β-glucuronidase inhibitors . Increased activity of β-glucuronidase is associated with many pathological conditions, such as colon cancer, renal diseases, and infections of the urinary tract .
Industrial Chemistry
Thiophene derivatives, including 2-Amino-4-(2,4-dimethylphenyl)-3-thiophenecarbonitrile, are utilized in industrial chemistry .
Material Science
In material science, thiophene derivatives are used as corrosion inhibitors .
Antimicrobial Applications
The pyrazolopyrimidine moiety, which can be synthesized using 2-Amino-4-(2,4-dimethylphenyl)-3-thiophenecarbonitrile, has a variety of medicinal applications including antimicrobial properties .
Antidiabetic Applications
The pyrazolopyrimidine moiety also has applications in the treatment of diabetes .
Anti-Alzheimer’s Disease Applications
Research has shown that the pyrazolopyrimidine moiety can be used in the treatment of Alzheimer’s disease .
Mechanism of Action
Future Directions
The future directions in the study of “2-Amino-4-(2,4-dimethylphenyl)-3-thiophenecarbonitrile” and similar compounds could involve the development of new synthetic methods , the exploration of their potential therapeutic applications , and the investigation of their roles in various physiological processes and pathological conditions .
properties
IUPAC Name |
2-amino-4-(2,4-dimethylphenyl)thiophene-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2S/c1-8-3-4-10(9(2)5-8)12-7-16-13(15)11(12)6-14/h3-5,7H,15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGLGYIFILCDSN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=C2C#N)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-(2,4-dimethylphenyl)thiophene-3-carbonitrile |
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